Methyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-hydroxybenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a catalyst such as piperidine. This is followed by esterification with methyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, affecting their function. The aromatic ring can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-hydroxyphenyl)benzoate
- Methyl 3-(4-hydroxyphenyl)propionate
- Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate
Uniqueness
Methyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of functional groups and structural complexity
Biological Activity
Methyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (often referred to as the compound or simply "the quinoline derivative") is a significant compound in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, including antioxidant and antibacterial activities, along with relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H27NO4 with a molecular weight of 369.5 g/mol. The structure features a hexahydroquinoline core with various substituents that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H27NO4 |
Molecular Weight | 369.5 g/mol |
IUPAC Name | This compound |
Purity | Typically >95% |
Antioxidant Activity
Research indicates that derivatives of the quinoline compound exhibit significant antioxidant properties. A study evaluating various polyhydroquinoline derivatives demonstrated that several compounds showed in vitro antioxidant activity ranging from 70% to 98% using the DPPH radical scavenging model . The presence of hydroxyl groups in the structure likely enhances this activity by facilitating hydrogen donation during oxidation processes.
Antibacterial Activity
The antibacterial potential of this compound has been explored in various studies. For instance:
- A study tested several polyhydroquinoline derivatives against Escherichia coli and Bacillus subtilis , revealing that certain derivatives exhibited substantial growth inhibition against these pathogens . Specifically, compounds like 5r and 5v demonstrated effective antibacterial properties.
- Another study highlighted structure-activity relationships (SAR) among oxoquinolone derivatives. It was found that modifications in the quinoline structure significantly impacted their antibacterial efficacy .
Case Studies
-
Study on Antioxidant and Antibacterial Activities :
- Researchers synthesized multiple derivatives of polyhydroquinolines and assessed their antioxidant activities using the DPPH method. The results indicated a strong correlation between structural modifications and antioxidant capacity.
- The antibacterial assessment showed that specific structural features were crucial for enhancing activity against common bacterial strains.
- Crystal Structure Analysis :
Properties
Molecular Formula |
C20H23NO4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
methyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C20H23NO4/c1-11-16(19(24)25-4)17(12-6-5-7-13(22)8-12)18-14(21-11)9-20(2,3)10-15(18)23/h5-8,17,21-22H,9-10H2,1-4H3 |
InChI Key |
INUIWVGZXKLKJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)O)C(=O)OC |
Origin of Product |
United States |
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